[Leu⁸,des-Arg⁹]bradykinin, also referred to as Lys-[Leu⁸]des-Arg⁹-bradykinin in some papers, is a synthetic peptide analog of bradykinin. It functions as a selective and competitive antagonist of the bradykinin B1 receptor (B1R) [, , , , , , , , , , , , ]. This means it binds to the B1R and blocks the actions of endogenous B1R agonists like des-Arg⁹-bradykinin, without activating the receptor itself.
[Leu8,des-Arg9]bradykinin is derived from bradykinin, which is naturally produced in the body as part of the kinin-kallikrein system. The compound has been synthesized through various chemical methods aimed at enhancing its stability and receptor selectivity. Its synthesis and characterization have been documented in several studies focusing on peptide analogs and their biological activities .
This compound falls under the classification of peptide antagonists, specifically targeting the kinin B1 receptor. It is categorized as a non-peptide antagonist due to its structural modifications that differentiate it from naturally occurring kinins.
The synthesis of [Leu8,des-Arg9]bradykinin typically employs solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain attached to an insoluble resin.
The synthesis process involves:
[Leu8,des-Arg9]bradykinin consists of eight amino acids with a specific sequence that includes leucine at position eight and lacks arginine at position nine. The general structure can be represented as follows:
The molecular formula for [Leu8,des-Arg9]bradykinin can be derived from its amino acid composition, leading to a molecular weight of approximately 1000 Da. Detailed structural data can be obtained through spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography.
The primary chemical reaction involving [Leu8,des-Arg9]bradykinin is its interaction with kinin B1 receptors. This interaction inhibits receptor activation by endogenous kinins, thus providing an antagonistic effect.
In vitro studies have demonstrated that [Leu8,des-Arg9]bradykinin exhibits high affinity for kinin B1 receptors with a Ki value indicating effective competitive inhibition against natural ligands like bradykinin . Binding assays typically involve radiolabeled ligands to quantify receptor interactions.
The mechanism by which [Leu8,des-Arg9]bradykinin exerts its effects involves:
Experimental data show that [Leu8,des-Arg9]bradykinin effectively reduces responses to angiotensin II in vascular tissues, indicating its role in modulating vascular reactivity through kinin receptor blockade .
Studies indicate that [Leu8,des-Arg9]bradykinin maintains biological activity over extended periods when stored under appropriate conditions .
[Leu8,des-Arg9]bradykinin serves several important roles in scientific research:
The kinin-kallikrein system (KKS) is a pivotal mediator of inflammation, vascular permeability, and pain, primarily through the actions of bradykinin (BK) and its metabolites. These peptides exert effects via two G protein-coupled receptors (GPCRs): the constitutively expressed B2 receptor (B2R) and the inducible B1 receptor (B1R). B2R activation by BK or kallidin triggers acute responses like vasodilation, edema, and smooth muscle contraction. In contrast, B1 receptors exhibit negligible basal expression in healthy tissues but are robustly upregulated under pathological conditions (e.g., inflammation, ischemia, diabetes) and respond preferentially to des-Arg⁹-metabolites of kinins (des-Arg⁹-BK, des-Arg¹⁰-kallidin) [4] [7].
Table 1: Key Properties of Bradykinin Receptor Subtypes
Property | B1 Receptor (B1R) | B2 Receptor (B2R) |
---|---|---|
Primary Agonists | des-Arg⁹-BK, des-Arg¹⁰-kallidin | Bradykinin, Kallidin |
Basal Expression | Negligible (inducible) | Constitutive |
Inducing Stimuli | LPS, IL-1β, TNF-α, tissue injury | N/A (constitutively active) |
Signaling Pathway | Gq/11 → ↑IP₃/Ca²⁺; Gi/o → ↓cAMP | Gq/11 → ↑IP₃/Ca²⁺; Gi/o → ↓cAMP; Gs → ↑cAMP |
Pathophysiological Roles | Chronic inflammation, angiogenesis, neuropathic pain, hyperalgesia | Acute inflammation, vasodilation, bronchoconstriction |
B1 receptors drive chronic inflammatory and nociceptive processes. Upon induction, they exhibit sustained activity with minimal desensitization, unlike the rapidly desensitizing B2R. This makes B1R a critical mediator in persistent conditions:
B2 receptors mediate acute physiological and pathophysiological responses, including vasodilation, increased vascular permeability, and acute pain. Genetic disruption of B2R abolishes bradykinin-induced nociception and acute inflammatory hyperalgesia [6].
B1 receptor induction is a transcriptional event orchestrated by pro-inflammatory cytokines and endotoxins. Key mechanisms include:
Experimental Evidence:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9